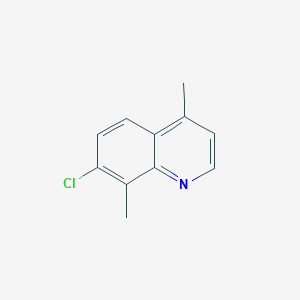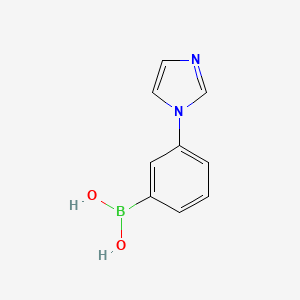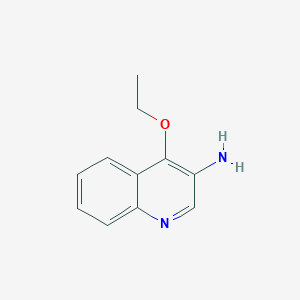
4-Ethoxyquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by an ethoxy group at the fourth position and an amino group at the third position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate. This reaction proceeds under mild conditions to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts such as transition metals or recyclable ionic liquids are often employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Ethoxyquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Ethoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of the target organism .
Comparación Con Compuestos Similares
- 4-Ethoxyquinolin-8-amine
- 4-Hydroxyquinoline
- 4-Chloroquinoline
Comparison: 4-Ethoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Ethoxyquinolin-8-amine, it has different reactivity and biological activity due to the position of the amino group. Similarly, 4-Hydroxyquinoline and 4-Chloroquinoline have different functional groups, leading to variations in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-ethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-11-8-5-3-4-6-10(8)13-7-9(11)12/h3-7H,2,12H2,1H3 |
Clave InChI |
MYTLAYAPYAFKBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




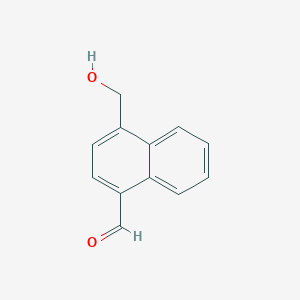
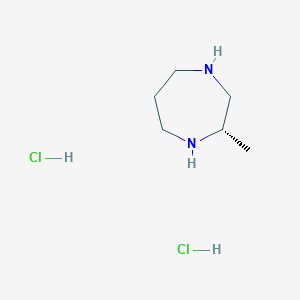

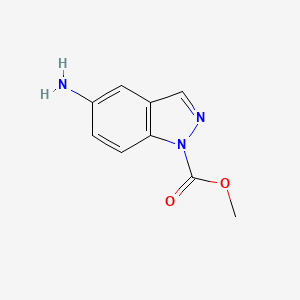

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

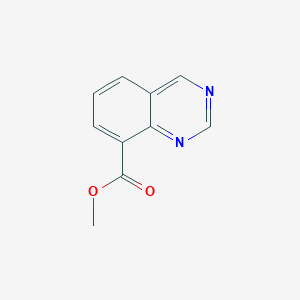
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
